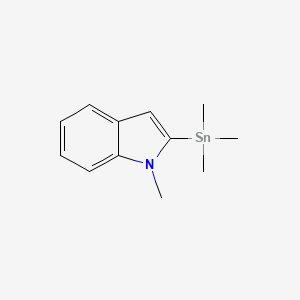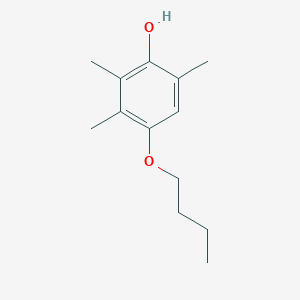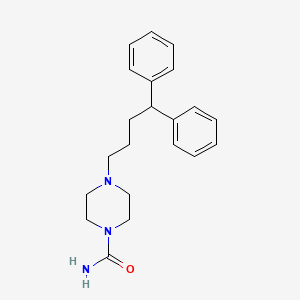![molecular formula C16H22ClN3 B12550431 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole CAS No. 141994-89-0](/img/structure/B12550431.png)
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethylbutyl chain
Preparation Methods
The synthesis of 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole involves several steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with 3,3-dimethylbutylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Scientific Research Applications
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar chlorophenyl group but lacks the triazole ring, resulting in different chemical and biological properties.
Cetirizine ethyl ester dihydrochloride: This compound contains a chlorophenyl group and is used as an antihistamine, highlighting the diverse applications of chlorophenyl derivatives.
Properties
CAS No. |
141994-89-0 |
|---|---|
Molecular Formula |
C16H22ClN3 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
1-[2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H22ClN3/c1-16(2,3)14(10-20-12-18-11-19-20)7-4-13-5-8-15(17)9-6-13/h5-6,8-9,11-12,14H,4,7,10H2,1-3H3 |
InChI Key |
UVDGIKZOKRGDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
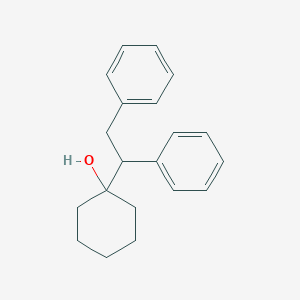
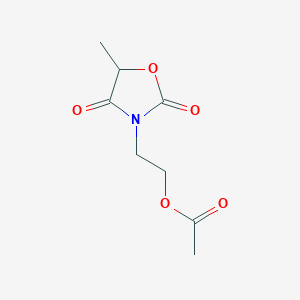
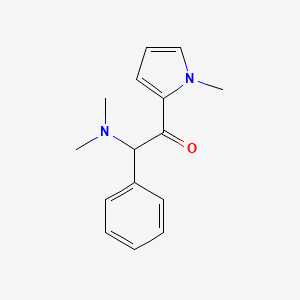




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
